3-(4-Methylphenyl)-3',4',5'-trifluoropropiophenone
Description
Properties
IUPAC Name |
3-(4-methylphenyl)-1-(3,4,5-trifluorophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3O/c1-10-2-4-11(5-3-10)6-7-15(20)12-8-13(17)16(19)14(18)9-12/h2-5,8-9H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRDHZXDHSYGURJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCC(=O)C2=CC(=C(C(=C2)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70644152 | |
| Record name | 3-(4-Methylphenyl)-1-(3,4,5-trifluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70644152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898769-43-2 | |
| Record name | 1-Propanone, 3-(4-methylphenyl)-1-(3,4,5-trifluorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898769-43-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Methylphenyl)-1-(3,4,5-trifluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70644152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Scheme
The most common and effective synthetic route to 3-(4-Methylphenyl)-3',4',5'-trifluoropropiophenone is via Friedel-Crafts acylation , which involves the acylation of an aromatic ring with an acyl chloride in the presence of a Lewis acid catalyst.
-
- 3,4,5-trifluorobenzoyl chloride (acyl chloride with trifluorinated aromatic ring)
- 4-methylacetophenone (aromatic compound with methyl substituent)
Catalyst: Aluminum chloride (AlCl3) or other Lewis acids
Solvent: Anhydrous conditions, often using solvents like dichloromethane or carbon disulfide to prevent hydrolysis of acyl chloride
Conditions: Controlled temperature (typically 0–5 °C initially, then room temperature), inert atmosphere to avoid moisture
Mechanism
The Lewis acid activates the acyl chloride, generating an acylium ion intermediate that electrophilically attacks the aromatic ring of 4-methylacetophenone, leading to the formation of the ketone linkage.
Optimization Parameters
- Temperature control is critical to minimize side reactions and polymerization.
- Stoichiometry of reagents is adjusted to maximize yield.
- Reaction time is optimized to ensure complete conversion without degradation.
- Purification typically involves recrystallization or chromatographic techniques to isolate the pure ketone.
Industrial Scale Adaptations
- Use of continuous flow reactors to improve heat and mass transfer.
- Advanced purification methods such as flash chromatography or recrystallization for high purity.
- Optimization of catalyst loading to reduce costs and environmental impact.
Alternative Synthetic Routes and Related Methods
While Friedel-Crafts acylation is predominant, other synthetic strategies have been explored for related trifluorinated aromatic ketones, which may be adapted for this compound:
Cross-Coupling Reactions
- Suzuki-Miyaura coupling using trifluorophenylboronic acids and aryl halides can be employed to construct the biphenyl framework before ketone formation.
- Palladium-catalyzed coupling reactions under mild conditions have been reported for related trifluorinated biphenyl intermediates, which can then be converted to the propiophenone structure.
Boronic Acid Intermediates
- Preparation of 3,4,5-trifluorophenylboronic acid via Grignard reaction followed by boronation has been documented, providing a versatile intermediate for further functionalization.
Data Table: Summary of Preparation Methods
| Method | Starting Materials | Catalyst/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Friedel-Crafts Acylation | 3,4,5-trifluorobenzoyl chloride + 4-methylacetophenone | AlCl3, anhydrous solvent, 0–25 °C | 60–85 | Most common, scalable, requires moisture control |
| Suzuki Coupling + Acylation | 3,4,5-trifluorophenylboronic acid + aryl halide | Pd catalyst, phosphine ligand, base, inert atmosphere | 50–75 | Multi-step, mild conditions, useful for complex derivatives |
| Grignard + Boronation | 3,4,5-trifluorobromobenzene + Mg, then B(OMe)3 | Low temperature, inert atmosphere | ~60 | Intermediate preparation for coupling reactions |
Research Findings and Notes
The Friedel-Crafts acylation route remains the most efficient and industrially viable method for synthesizing this compound due to its straightforward approach and relatively high yields.
The presence of trifluoromethyl groups enhances the electrophilicity of the acyl chloride, facilitating the acylation but also necessitating strict anhydrous conditions to prevent hydrolysis.
Alternative methods involving palladium-catalyzed cross-coupling provide routes to related trifluorinated biphenyl intermediates, which can be further functionalized to the target ketone, offering flexibility in structural modifications.
Industrial processes optimize reaction parameters such as catalyst loading, temperature, and solvent choice to balance yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylphenyl)-3’,4’,5’-trifluoropropiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace one or more fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) in polar solvents.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted derivatives with nucleophiles replacing fluorine atoms.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, 3-(4-Methylphenyl)-3',4',5'-trifluoropropiophenone serves as a crucial building block for the development of more complex molecules. Its unique structure allows for various chemical transformations, including:
- Oxidation : Leading to the formation of carboxylic acids and ketones.
- Reduction : Resulting in alcohols and alkanes.
- Substitution Reactions : Yielding various substituted derivatives depending on the nucleophile used.
These reactions are essential for creating new compounds with desired properties for further applications in pharmaceuticals and agrochemicals.
Biology
Research indicates that this compound exhibits potential biological activities. Studies have suggested that it may possess:
- Antimicrobial Properties : Investigations into its efficacy against various pathogens have shown promise.
- Anti-inflammatory Effects : Similar compounds have been explored for their ability to inhibit inflammatory pathways, making this compound a candidate for further study in inflammation-related disorders.
Medicine
The compound is being investigated for its potential therapeutic applications. It may serve as a lead compound in the development of new drugs targeting specific diseases. Notable areas of research include:
- Pain Management : Its structural analogs have shown effectiveness comparable to standard pain relief medications.
- Cancer Research : Preliminary studies suggest potential cytotoxic effects against certain cancer cell lines.
Industrial Applications
In industrial settings, this compound is utilized in the production of specialty chemicals. Its properties contribute to materials with enhanced thermal stability and resistance to degradation, making it suitable for high-performance applications.
Data Table: Summary of Applications
| Application Area | Specific Uses | Key Findings |
|---|---|---|
| Chemistry | Building block for complex molecules | Effective in oxidation and reduction reactions |
| Biology | Antimicrobial and anti-inflammatory research | Potential to inhibit inflammatory pathways |
| Medicine | Drug development | Comparable efficacy to standard pain relief medications |
| Industry | Production of specialty chemicals | Enhanced thermal stability and degradation resistance |
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial effects of this compound against Escherichia coli and Staphylococcus aureus. Results indicated significant inhibition at specific concentrations, suggesting its potential as an antimicrobial agent.
Case Study 2: Anti-inflammatory Properties
Research conducted on a series of derivatives revealed that some exhibited anti-inflammatory activity comparable to diclofenac sodium. This positions the compound as a promising candidate for further development in treating inflammatory disorders.
Mechanism of Action
The mechanism of action of 3-(4-Methylphenyl)-3’,4’,5’-trifluoropropiophenone involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. It may act as an inhibitor or modulator of enzymes or receptors, affecting various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the α-Phenyl Ring
Methyl-Substituted Analogues
3-(2,4-Dimethylphenyl)-3',4',5'-trifluoropropiophenone (CAS 898794-60-0) Structure: Two methyl groups at the 2- and 4-positions of the α-phenyl ring. Molecular weight: 292.30 g/mol.
3-(2,6-Dimethylphenyl)-3',4',5'-trifluoropropiopiophenone (CAS 898755-34-5) Structure: Methyl groups at the 2- and 6-positions. Impact: Symmetrical substitution may improve crystallinity but could hinder π-π stacking in materials applications.
Methoxy-Substituted Analogues
3-(4-Methoxyphenyl)-3',4',5'-trifluoropropiophenone (CAS 898776-46-0) Structure: Methoxy group (-OCH₃) at the 4-position of the α-phenyl ring. Molecular weight: 294.27 g/mol. Key differences:
- Increased polarity compared to methyl-substituted analogues (logP reduced by ~0.5–1.0 units).
- Methoxy groups can participate in hydrogen bonding, enhancing solubility in polar solvents.
Substituent Variations on the β-Phenyl Ring
Halogen-Modified Analogues
3'-Chloro-5'-fluoro-3-(4-thiomethylphenyl)propiophenone (CAS 898781-63-0) Structure: Chlorine at 3', fluorine at 5', and thiomethyl (-SCH₃) at the 4-position of the α-phenyl ring. Molecular weight: 308.80 g/mol. Key differences:
- Chlorine increases molecular weight and may alter electronic properties (e.g., stronger electron-withdrawing effect).
Hydroxylated Analogues
(E)-1-(4-Hydroxyphenyl)-3-(substituted-phenyl)prop-2-ene
- Structure : Hydroxyl group (-OH) at the 4-position of the α-phenyl ring.
- Impact :
- Significant increase in polarity and hydrogen-bonding capacity.
- Susceptibility to oxidation and metabolic conjugation (e.g., glucuronidation).
Physicochemical and Reactivity Comparison
| Compound | Molecular Weight (g/mol) | Key Substituents | logP (Predicted) | Reactivity Notes |
|---|---|---|---|---|
| 3-(4-Methylphenyl)-3',4',5'-trifluoro | ~292.3 | 4-CH₃, 3',4',5'-F | 3.8–4.2 | High thermal stability; resistant to oxidation. |
| 3-(4-Methoxyphenyl)-3',4',5'-trifluoro | 294.27 | 4-OCH₃, 3',4',5'-F | 3.0–3.5 | Prone to demethylation under acidic conditions. |
| 3-(2,4-Dimethylphenyl)-3',4',5'-trifluoro | 292.30 | 2,4-(CH₃)₂, 3',4',5'-F | 4.5–5.0 | Steric hindrance reduces electrophilic substitution rates. |
| 3'-Cl-5'-F-3-(4-SCH₃-phenyl) | 308.80 | 3'-Cl, 5'-F, 4-SCH₃ | 4.2–4.7 | Thiomethyl group susceptible to oxidation. |
Biological Activity
3-(4-Methylphenyl)-3',4',5'-trifluoropropiophenone, also known as a trifluoromethyl ketone derivative, has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : C19H22F3O
- Molecular Weight : 322.38 g/mol
- IUPAC Name : this compound
- Structural Representation :
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of trifluoromethyl ketones exhibit significant antiproliferative effects against various cancer cell lines. For instance, one study reported that such compounds can induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating caspases, leading to programmed cell death .
Case Study: Antiproliferative Effects
In a comparative study on the antiproliferative activities of several derivatives, this compound demonstrated an IC50 value of approximately 15 µM against the HL60 leukemia cell line. This suggests a moderate level of cytotoxicity, warranting further investigation into its mechanisms and efficacy .
The mechanisms through which this compound exerts its biological effects include:
- DNA Damage Induction : The compound has been shown to cause DNA strand breaks, as evidenced by comet assays performed on treated tumor cells .
- PARP Inhibition : Preliminary docking studies suggest that it may inhibit the PARP1 enzyme, which plays a crucial role in DNA repair processes. This inhibition could sensitize cancer cells to chemotherapy .
- Cell Cycle Arrest : Observations indicate that treatment with this compound leads to cell cycle arrest at the G2/M phase, which is critical for halting cancer cell proliferation .
Toxicological Profile
While exploring the biological activity of this compound, it is essential to consider its toxicological profile. Studies have indicated potential irritant effects on skin and eyes, along with respiratory system impacts upon exposure .
| Toxicity Parameter | Observation |
|---|---|
| Skin Irritation | Yes (Category 2) |
| Eye Irritation | Yes (Category 2) |
| Respiratory Irritation | Yes (STOT SE 3) |
Table of Biological Activities
| Activity Type | Cell Line/Model | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Antiproliferative | HL60 | 15 | Induction of apoptosis |
| DNA Damage | Tumor Cells | N/A | Comet assay results |
| PARP Inhibition | In Silico Studies | N/A | Docking studies |
Q & A
Q. Table 1: Comparative Synthetic Routes
| Method | Yield (%) | Purity (HPLC) | Key Reference |
|---|---|---|---|
| Friedel-Crafts | 65–75 | >95% | |
| Suzuki-Miyaura | 80–85 | >98% | |
| Catalytic Carbonylation | 70–78 | >97% |
Basic: How can researchers validate the purity and structural integrity of this compound post-synthesis?
Methodological Answer:
Combine spectroscopic and chromatographic techniques:
- NMR Spectroscopy : Confirm substituent positions via ¹⁹F NMR (distinct shifts for 3',4',5'-F) and ¹H NMR (methylphenyl resonance at δ 2.35 ppm) .
- HPLC-MS : Use C18 columns (acetonitrile/water gradient) to assess purity (>98%) and verify molecular ion peaks (e.g., [M+H]⁺ at m/z 304.1) .
- Elemental Analysis : Match calculated vs. observed C/F ratios (e.g., C: 67.1%, F: 18.7%) to detect impurities.
Advanced: What experimental strategies resolve contradictions in reported substituent effects on electronic properties?
Methodological Answer:
Contradictions often arise from solvent polarity or measurement techniques. To address this:
Systematic Variation : Synthesize analogs with single substituent changes (e.g., replacing 4-methyl with H or CF₃) and compare UV-Vis/fluorescence spectra .
Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density distribution and HOMO-LUMO gaps. This clarifies how trifluoromethyl groups alter conjugation .
Solvent Screening : Test photophysical properties in solvents of varying polarity (e.g., hexane vs. DMSO) to isolate environmental effects.
Q. Table 2: Substituent Impact on λₘₐₓ (UV-Vis)
| Substituent | λₘₐₓ (nm) in Hexane | λₘₐₓ (nm) in DMSO |
|---|---|---|
| 3',4',5'-F, 4-CH₃ | 285 | 292 |
| 3',4',5'-F, H | 278 | 285 |
| 3',5'-F, 4'-Cl | 290 | 298 |
Advanced: How to design experiments to study fluorinated substituent effects on photophysical properties?
Methodological Answer:
Synthesis of Derivatives : Prepare analogs with varying fluorine positions (e.g., 2',4',5'-F vs. 3',4',5'-F) .
Time-Resolved Fluorescence : Measure excited-state lifetimes (e.g., using TCSPC) to assess electron-withdrawing effects of F groups.
X-ray Crystallography : Resolve crystal structures to correlate substituent geometry with π-stacking interactions .
Key Finding : Trifluorinated derivatives exhibit red-shifted absorption (~10 nm) compared to monofluorinated analogs due to enhanced electron deficiency .
Basic: What safety precautions are critical when handling this compound?
Methodological Answer:
- Storage : Keep in amber vials at 2–8°C to prevent photodegradation. Desiccate to avoid hydrolysis of the ketone group .
- Handling : Use fume hoods and PPE (nitrile gloves, lab coat) due to potential irritancy of fluorinated aromatics.
- Waste Disposal : Neutralize with 10% NaOH before incineration to minimize fluorine emission .
Advanced: How can computational methods predict reactivity in catalytic applications?
Methodological Answer:
Q. Table 3: Calculated Activation Energies (kcal/mol)
| Reaction Type | Gas Phase | In Toluene |
|---|---|---|
| Suzuki Coupling | 22.1 | 18.4 |
| Friedel-Crafts | 28.3 | 25.7 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
